2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Description

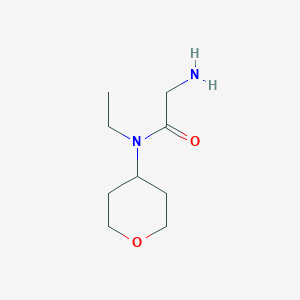

2-Amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an acetamide derivative characterized by:

- Acetamide backbone: A central carbonyl group bonded to an amino (-NH₂) substituent.

- N-ethyl and N-tetrahydro-2H-pyran-4-yl groups: Two substituents on the nitrogen atom, including an ethyl chain and a saturated six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran-4-yl).

Properties

IUPAC Name |

2-amino-N-ethyl-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRCDCUZOBBWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of compounds similar to 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example, studies involving tetrahydrobenzo[b]thiophene derivatives demonstrated promising results against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cells. The growth inhibition concentrations (GI50 values) were reported as follows:

| Compound | MCF-7 GI50 (µM) | NCI-H460 GI50 (µM) | SF-268 GI50 (µM) |

|---|---|---|---|

| 2-Amino derivative | 11.20 ± 2.23 | 16.29 ± 2.26 | 8.01 ± 2.39 |

| Doxorubicin (control) | 0.0428 ± 0.0082 | 0.0940 ± 0.0087 | 0.0940 ± 0.0070 |

These findings suggest that the compound may have potential as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Compounds derived from the tetrahydropyran structure have shown antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further exploration in antibiotic development .

Synthesis of Heterocycles

The compound plays a crucial role in the synthesis of various heterocyclic compounds through multi-component reactions (MCRs). These reactions allow for the efficient production of complex structures with potential biological activities. For example, the synthesis of pyran and pyridine derivatives from the initial compound has been documented, demonstrating its versatility in organic synthesis .

Neuropharmacological Applications

There is emerging evidence that compounds similar to this compound could interact with neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology. Studies on related compounds have indicated noncompetitive antagonistic effects at specific receptors, suggesting possible applications in treating neurological disorders .

Case Studies

Several case studies highlight the compound's application in drug development:

- Cytotoxicity Studies : A study evaluated a series of tetrahydropyran derivatives for their cytotoxic effects on cancer cell lines, revealing several compounds with low GI50 values, indicating strong antiproliferative activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of synthesized derivatives against common bacterial strains, yielding positive results that warrant further investigation into their mechanisms of action .

- Neuropharmacological Testing : Research on related compounds demonstrated their ability to modulate receptor activity, which could lead to new treatments for anxiety and other mood disorders .

Mechanism of Action

The mechanism by which 2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ethyl and tetrahydro-2H-pyran-4-yl groups can influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : Chloro- or sulfonamide groups (e.g., ) enhance electrophilicity and biological target engagement. For example, the sulfonamide derivative in exhibits potent anthrax lethal factor inhibition due to zinc-metalloprotease binding.

- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for in vivo applications.

Physicochemical Properties

- Melting Points : Analogs with bulky aryl groups (e.g., 4-bromophenyl in ) exhibit higher melting points (177–222°C) compared to simpler alkyl/heterocyclic derivatives, likely due to enhanced crystallinity and π-π stacking.

- Solubility: Amino and hydroxyl substituents (e.g., ) increase polarity, while lipophilic groups like ethyl or chloro () favor organic solubility.

Biological Activity

2-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an amine group, an ethyl substituent, and a tetrahydro-2H-pyran moiety, which contribute to its solubility and biological interactions. The structural characteristics are pivotal for its pharmacokinetic properties, including bioavailability and metabolic stability.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing the tetrahydro-pyran structure have shown promise in inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxic effects .

- Neuroprotective Effects : Some studies suggest that related compounds may exert neuroprotective effects by modulating oxidative stress pathways and promoting neuronal differentiation in neural progenitor cells . This is particularly relevant for neurodegenerative diseases where neuronal death is prevalent.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have been identified as antagonists at specific receptors (e.g., adenosine A2A receptors), which play a role in neurodegenerative diseases .

- Cell Cycle Modulation : Evidence suggests that certain derivatives can influence cell cycle progression and apoptosis in cancer cells, potentially through caspase activation and PARP cleavage .

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, contributing to its cytotoxic effects on cancer cells while providing neuroprotection at lower concentrations .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of tetrahydropyran derivatives, including this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.01 to 5 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 1.32 | Apoptosis |

| B | HepG2 | 0.85 | Cell Cycle Arrest |

| C | SH-SY5Y | 0.50 | ROS Modulation |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to promote neuronal differentiation from neural progenitor cells (NPCs). At concentrations of 1 and 10 µM, it significantly increased the number of neurons without affecting glial cell differentiation .

| Concentration (µM) | Neuronal Differentiation (%) |

|---|---|

| 1 | 25 |

| 10 | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.